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An In-depth Technical Guide to (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: A
Key Building Block in Modern Drug Discovery

Executive Summary

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a highly functionalized synthetic
intermediate that has garnered significant interest within the pharmaceutical and materials
science sectors. Its unique trifecta of structural motifs—a reactive boronic acid, a metabolically
robust fluorine atom, and a hydrogen-bonding isopropylcarbamoyl group—positions it as a
versatile building block for the synthesis of complex molecular architectures. This guide
provides an in-depth examination of this compound, covering its physicochemical properties, a
validated synthetic pathway, its principal application in palladium-catalyzed cross-coupling
reactions, and essential safety protocols. The content herein is curated for researchers,
medicinal chemists, and process development scientists who require a comprehensive
understanding of this reagent's utility and handling.

Introduction: The Strategic Value of Functionalized
Arylboronic Acids

The ascent of boronic acids as indispensable tools in organic synthesis is a direct result of their
stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, their true potential
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was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably
the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning methodology provides a powerful
and reliable means of forming carbon-carbon bonds, which is fundamental to the construction
of many pharmaceutical agents.[2]

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid (CAS No. 874289-49-3) is a prime
example of a "designer"” building block, where each component serves a strategic purpose:

e The Boronic Acid Group [-B(OH)2]: This functional group is the reactive handle for Suzuki-
Miyaura coupling, enabling the formation of biaryl structures prevalent in many drug
scaffolds.[2] It can also serve as a bioisostere for carboxylic acids or act as a reversible
covalent inhibitor by interacting with diols in enzyme active sites.[1]

e The Fluoro Substituent [-F]: The introduction of fluorine into a drug candidate is a well-
established strategy in medicinal chemistry.[2] The high electronegativity and small size of
fluorine can modulate the electronic properties (pKa) of nearby functional groups, enhance
binding affinity, and, crucially, block sites of metabolic oxidation, thereby improving a drug's
pharmacokinetic profile and in-vivo half-life.[2][3]

e The Isopropylcarbamoyl Group [-C(O)NHCH(CHs)z]: This amide moiety provides a vector for
establishing critical hydrogen bond interactions with biological targets. It also influences the
compound's solubility and cell permeability, offering another point for molecular optimization.

[3]

This guide will deconstruct the synthesis and application of this valuable reagent, providing
both the theoretical basis and practical, field-proven protocols essential for its successful
implementation in a research and development setting.

Physicochemical Profile and Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is the
foundation of its effective use.

Table 1: Compound Identification and Properties
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Parameter Value Reference
(2-Fluoro-5-

IUPAC Name (isopropylcarbamoyl)phen  [4]
yl)boronic acid
2-fluoro-5-

Synonym(s) [(isopropylamino)carbonyl]phe [4]
nylboronic acid

CAS Number 874289-49-3 [4]

Molecular Formula C10H13BFNOs [4]

Molecular Weight 225.02 g/mol

Physical Form Solid [4]

| Storage | Inert atmosphere, room temperature |[4] |

Table 2: Typical Spectroscopic Data

Technique

IH NMR

Expected Characteristics

Aromatic protons (multiplets, ~7.0-8.0

ppm), Isopropyl CH (septet, ~4.1 ppm),

Amide NH (broad singlet, ~8.2 ppm),

Isopropyl CHs (doublet, ~1.2 ppm),

Boronic acid OH (broad singlet,

exchangeable).

13C NMR

Aromatic carbons (~115-165 ppm, showing C-F

coupling), Carbonyl carbon (~165 ppm),

Isopropyl carbons (~22, 42 ppm).

1B NMR

A single broad peak characteristic of a trigonal

planar boronic acid (~25-35 ppm).[5]

IR (cm™1)

O-H stretch (broad, ~3300-3500), N-H stretch
(~3300), C=0 stretch (Amide I, ~1640), N-H
bend (Amide II, ~1550), B-O stretch (~1350).[5]
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| HRMS (ESI) | Calculation for [M+H]* or [M-H]~ should align with the molecular formula
C10H13BFNO:s. |

Synthesis and Purification Workflow

While several methods exist for the synthesis of arylboronic acids, a common and reliable
laboratory-scale approach involves a lithium-halogen exchange from a suitable aryl halide
precursor, followed by electrophilic trapping with a borate ester. This method offers high yields
and is amenable to a wide range of functional groups.[1]

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-bromo-3-
fluorobenzoic acid, which is first converted to the corresponding amide and then subjected to
borylation.

Amidation

(4-Bromo-3-fluorobenzoic acid)

1. SOClz
2. Isopropylamine, EtsN

(4-8romo-N-isopropyl-3-fluorobenzamide)
- J

1. n-BuLi, THF, -78°C
2. B(O-iPr)3
3. HCI (aq)

Borylation

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Click to download full resolution via product page
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Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and optimized
by a qualified chemist. All operations must be performed in a fume hood with appropriate
personal protective equipment.

Part A: Synthesis of 4-Bromo-N-isopropyl-3-fluorobenzamide (Precursor)

e Acid Chloride Formation: To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq.) in
dichloromethane (DCM, ~5 mL/mmol) add oxalyl chloride (1.5 eq.) and a catalytic amount of
N,N-dimethylformamide (DMF, ~1 drop). Stir at room temperature for 2-3 hours until gas
evolution ceases.

o Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

o Amidation: Dissolve the crude acid chloride in anhydrous DCM (~5 mL/mmol) and cool to 0
°C in an ice bath. Add triethylamine (2.5 eq.) followed by the dropwise addition of
isopropylamine (1.2 eq.).

o Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the
reaction with water. Separate the organic layer, wash sequentially with 1 M HCI, saturated
NaHCOs, and brine. Dry the organic layer over anhydrous Na2SOa, filter, and concentrate
under reduced pressure to yield the crude amide, which can be purified by recrystallization
or silica gel chromatography.

Part B: Synthesis of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

e Reaction Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-
bromo-N-isopropyl-3-fluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~10
mL/mmol).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-
BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the
internal temperature below -70 °C. Causality Note: Anhydrous conditions and low
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temperatures are critical to prevent quenching the highly reactive aryllithium intermediate
and to avoid side reactions.

o Borylation (Electrophilic Trap): Stir the mixture at -78 °C for 1 hour. Then, add triisopropyl
borate (1.5 eq.) dropwise, again maintaining the low temperature.

e Quench and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to
slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCI until the
pH is ~1-2. Stir vigorously for 1 hour to hydrolyze the borate ester.

 Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure. The crude solid can be purified by trituration with a hexanes/ethyl
acetate mixture or by recrystallization to yield the final product.

Application Profile: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary application of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is as a
coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl or heteroaryl-aryl
structures.[6]

Catalytic Cycle Overview

The reaction proceeds via a palladium catalyst, typically in the Pd(0) oxidation state, through a
well-established catalytic cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This is a general protocol for coupling the title boronic acid with an aryl bromide. Conditions,

particularly the choice of catalyst, ligand, and base, may require optimization for specific
substrates.[6]

» Reagent Preparation: In a reaction vessel, combine (2-Fluoro-5-
(isopropylcarbamoyl)phenyl)boronic acid (1.2 eq.), the desired aryl or heteroaryl bromide
(Ar-Br, 1.0 eq.), a suitable base such as Na2COs, K3zPOa, or Cs2C0s (2.0-3.0 eq.), and the
palladium catalyst (e.g., Pd(dppf)Clz, 1-5 mol%).[6]

e Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[6]
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Causality
Note: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0)
catalyst.

» Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically
80-100 °C) with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-
MS.

» Workup: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic extracts with water and brine, dry over anhydrous
NazSO0a, filter, and concentrate. The crude product is then purified, typically by silica gel
column chromatography, to yield the desired biaryl product.

Safety, Handling, and Storage

Proper handling of this reagent is crucial to ensure laboratory safety and maintain product
integrity.

» Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and
may cause respiratory irritation.[4][7] The GHS pictogram is GHS07 (Exclamation Mark) with
the signal word "Warning".[4]
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o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles or a face shield, and a lab coat.[7][8][9]

e Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of
dust.[7][8] Ensure an eyewash station and safety shower are readily accessible.[9]

o First Aid Measures:

(¢]

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing. Seek medical attention.[8]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.[7]

o Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek medical
advice.[9]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store
under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of the
boronic acid moiety.[4]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter the environment.[8]

Conclusion

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a testament to the power of rational
reagent design in modern chemistry. It is not merely a collection of atoms but a carefully crafted
tool that provides medicinal chemists with a direct route to novel chemical entities possessing
desirable pharmaceutical properties. Its strategic combination of a reactive handle, a metabolic
shield, and a binding anchor makes it an exceptionally valuable building block. A
comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this
guide, is paramount for unlocking its full potential in the accelerated discovery and
development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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